Strategic Utilization of 3-Bromo-N-(3-fluorophenyl)propanamide: Synthesis, Reactivity, and Applications
CAS: 195390-25-1 Formula: C H BrFNO Molecular Weight: 246.08 g/mol [1] Part 1: Executive Summary & Structural Logic 3-bromo-N-(3-fluorophenyl)propanamide is a high-value synthetic intermediate, primarily utilized in medi...
3-bromo-N-(3-fluorophenyl)propanamide is a high-value synthetic intermediate, primarily utilized in medicinal chemistry as a precursor for Targeted Covalent Inhibitors (TCIs) and functionalized heterocycles.
Its utility is derived from three distinct structural features:
The Terminal Alkyl Bromide: A "soft" electrophile susceptible to S
2 displacement or base-mediated elimination.
The Amide Linker: Provides a stable, hydrogen-bond-donating scaffold that orients the phenyl ring within a binding pocket.
The 3-Fluoro Substitution: A metabolic blockade. By substituting hydrogen with fluorine at the meta position, the ring becomes resistant to Phase I oxidative metabolism (P450 hydroxylation) while modulating the electronic character of the ring (inductive withdrawal).
This guide details the synthesis, handling, and transformation of CAS 195390-25-1, with a specific focus on its role as a "masked" acrylamide warhead.
Part 2: Physicochemical Profile[2][3][4]
Property
Data
Context
Appearance
White to off-white crystalline solid
High purity is essential to prevent polymerization if converted to acrylamide.
Solubility
DMSO, DMF, DCM, Methanol
Poor solubility in water; requires organic co-solvents for biological assays.
LogP (Calc)
~2.3 - 2.5
Lipophilic enough for cell permeability; the Fluorine atom increases lipophilicity compared to the H-analog.
Reactive Moiety
Alkyl Bromide (C-Br)
Susceptible to hydrolysis in basic aqueous media; store under inert atmosphere.
The most robust synthesis involves the acylation of 3-fluoroaniline with 3-bromopropionyl chloride.
Critical Control Point: The reaction is highly exothermic. If the temperature spikes (>0°C) during addition, the base may trigger premature elimination of HBr, yielding the acrylamide side-product (CAS 2353-31-3) rather than the desired bromo-amide.
Reagents
Substrate: 3-Fluoroaniline (1.0 equiv)
Reagent: 3-Bromopropionyl chloride (1.1 equiv)
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Methodology
Preparation: Charge a flame-dried round-bottom flask with 3-fluoroaniline and anhydrous DCM under Nitrogen/Argon atmosphere.
Base Addition: Add TEA via syringe. Cool the mixture to -10°C (Ice/Salt bath).
Acylation: Add 3-bromopropionyl chloride dropwise over 30 minutes. Do not allow internal temp to exceed 0°C.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup: Quench with saturated NaHCO
. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.
Purification: Dry over Na
SO and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Once isolated, CAS 195390-25-1 serves as a "divergent node" in synthesis. It can follow two distinct chemical pathways depending on the conditions applied.
Pathway A: The "Warhead" Installation (Elimination)
This is the primary application in modern drug discovery. Treating the compound with a strong base (e.g., NaH, KOtBu) or heating with excess TEA effects an E2 elimination of HBr.
Product: N-(3-fluorophenyl)acrylamide.
Application: This acrylamide is a Michael Acceptor. It is used to design Targeted Covalent Inhibitors (TCIs) that form irreversible bonds with Cysteine residues in kinases (e.g., BTK, EGFR).
Pathway B: Nucleophilic Substitution (S
2)
The terminal bromine is a good leaving group.
Reaction: Displacement with amines, thiols, or azides.
Application: Creating "PROTAC" linkers or complex heterocyclic scaffolds (e.g., intramolecular cyclization to form lactams).
Pathway Logic Diagram
Figure 2: Divergent synthetic utility of the 3-bromo-propanamide scaffold.
Part 5: Application in Drug Discovery (Covalent Inhibition)
The transformation of CAS 195390-25-1 into its acrylamide derivative is a cornerstone of "Warhead Chemistry."
Mechanism of Action[5][6]
Binding: The 3-fluorophenyl moiety fits into the hydrophobic pocket of the target protein (e.g., the ATP binding site of a kinase). The fluorine atom interacts with backbone amides or fills small hydrophobic voids.
Reaction: The acrylamide "warhead" (derived from our starting material) is positioned adjacent to a non-catalytic Cysteine residue.
Covalent Bond: The Cysteine thiol attacks the
-carbon of the acrylamide (Michael Addition), forming a permanent covalent bond. This results in irreversible inhibition and prolonged pharmacodynamic duration (high residence time).
Mechanistic Visualization
Figure 3: Mechanism of Cysteine targeting using the derived acrylamide warhead.
Part 6: Safety & Handling
Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It should be treated as a skin irritant, eye irritant, and potential sensitizer.
Storage: Store at 2-8°C. Keep under inert gas (Argon/Nitrogen) to prevent hydrolysis of the bromide.
Disposal: All waste containing this bromide must be segregated into halogenated organic waste streams.
Part 7: References
PubChem. (n.d.).[2] 3-Bromo-N-phenylpropanamide (Analogous Structure Data). National Library of Medicine.[2] Retrieved from [Link]
Mokhtar, S. M., et al. (2017).[3] Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science.[3] (Demonstrates conversion of fluoro-anilines to acrylamides). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Topic: Molecular Characterization and Synthetic Utility of C9H9BrFNO.
Context: Fragment-Based Drug Discovery (FBDD).
Primary Application: Kinase Inhibitor Intermediates and Halogenated Benzamide Building Blocks.
The molecular formula C9H9BrFNO represents a critical class of halogenated aromatic amides used extensively in medicinal chemistry.[1] With a molecular weight of approximately 246.08 g/mol , this scaffold occupies the "sweet spot" for fragment-based drug discovery (Rule of 3 compliant), serving as a precursor for tyrosine kinase inhibitors (TKIs) and other small-molecule therapeutics.
This technical guide analyzes the two primary structural isomers defined by this formula: N-(4-bromo-2-fluorophenyl)propionamide (an aniline derivative) and 3-bromo-N-ethyl-4-fluorobenzamide (a benzoic acid derivative). It provides validated protocols for their synthesis, differentiation, and analytical profiling.
Part 1: Physicochemical Profiling & Isomerism
The utility of C9H9BrFNO lies in its specific halogen substitution patterns (Br/F), which modulate metabolic stability and lipophilicity.
Quantitative Data Summary
Property
Value
Technical Significance
Average Molecular Weight
246.08 g/mol
Ideal for FBDD (MW < 300).
Monoisotopic Mass
244.983 g/mol
Based on Br. Essential for HRMS calibration.
Isotope Pattern
1:1 (M:M+2)
The Br/Br ratio creates a distinct "doublet" in Mass Spec.
Calculated LogP (cLogP)
~2.5 - 2.9
Moderate lipophilicity; suitable for membrane permeability.
H-Bond Donors
1 (Amide NH)
Critical for ATP-pocket binding in kinases.
H-Bond Acceptors
2 (C=O, F)
Fluorine acts as a weak acceptor and metabolic blocker.
Structural Isomerism: The Core Challenge
The formula C9H9BrFNO is not a single compound. It refers to distinct constitutional isomers with vastly different reactivities.
Isomer A (Aniline Derivative): N-(4-bromo-2-fluorophenyl)propionamide
Core: Aniline.
Synthesis: Acylation of 4-bromo-2-fluoroaniline.
Reactivity: The aromatic ring is electron-rich (activated); susceptible to electrophilic aromatic substitution.
Isomer B (Benzamide Derivative): 3-Bromo-N-ethyl-4-fluorobenzamide[2]
Synthesis: Amidation of 3-bromo-4-fluorobenzoic acid.
Reactivity: The aromatic ring is electron-deficient (deactivated); susceptible to nucleophilic aromatic substitution (SNAr) at the Fluorine position.
Part 2: Synthetic Protocols (Self-Validating Systems)
This section details the synthesis of Isomer A (N-(4-bromo-2-fluorophenyl)propionamide), a common intermediate.
Reaction Logic
The synthesis utilizes a nucleophilic acyl substitution. To ensure "Trustworthiness" and high yield, we employ a base scavenger (Triethylamine) to neutralize the HCl byproduct, driving the equilibrium forward.
Reaction Scheme:
Step-by-Step Methodology
Preparation:
Purge a 100 mL Round Bottom Flask (RBF) with Nitrogen (
) to remove moisture (acyl chlorides are moisture-sensitive).
Charge RBF with 4-bromo-2-fluoroaniline (1.0 eq, 5.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
Add Triethylamine (TEA) (1.2 eq, 6.0 mmol) via syringe.
Cool the mixture to 0°C using an ice bath to control the exotherm.
Observation Check: White precipitate (TEA·HCl salts) should form immediately, validating the reaction progress.
Completion & Workup:
Allow to warm to Room Temperature (RT) and stir for 2 hours.
TLC Check: Mobile phase 30% EtOAc/Hexane. The starting aniline spot (lower R_f, UV active) must disappear.
Quench: Add 10 mL saturated
(aq) to neutralize excess acid chloride.
Extraction: Separate organic layer; wash with Brine (1x), dry over
, and concentrate in vacuo.
Purification:
Recrystallize from Ethanol/Water or perform Flash Chromatography (Silica, 0-30% EtOAc/Hexane).
Part 3: Analytical Validation & Visualization[4]
Mass Spectrometry (The Br Signature)
The presence of Bromine provides an internal validation mechanism in Mass Spectrometry. Unlike standard organic molecules, C9H9BrFNO will not show a single molecular ion peak.
Validation Rule: You must observe two peaks of nearly equal intensity separated by 2 mass units.
M+ peak (245 m/z): Contains
Br.
M+2 peak (247 m/z): Contains
Br.
If this 1:1 ratio is absent, the product is de-brominated or impure.
Workflow Visualization (DOT Diagram)
The following diagram illustrates the synthetic decision tree and analytical checkpoints.
Figure 1: Synthetic decision tree for C9H9BrFNO isomers featuring critical QC checkpoints for Bromine isotope validation.
Part 4: Drug Discovery Applications[1]
In modern drug development, the C9H9BrFNO scaffold is rarely the final drug but rather a Pharmacophore Fragment .
Bioisosterism: The Fluorine atom (F) mimics Hydrogen sterically but alters the pKa of the neighboring amide proton, often increasing potency by strengthening Hydrogen bonds with the target protein (e.g., EGFR kinase domain).
Metabolic Blocking: The para-Bromine or para-Fluorine placement blocks metabolic oxidation (CYP450 mediated hydroxylation) at the most reactive sites of the phenyl ring.
Cross-Coupling Utility: The Bromine atom serves as a "handle" for Suzuki-Miyaura coupling, allowing researchers to extend the fragment into a larger, more complex lead compound [1].
References
PubChem. (2025).[4] Compound Summary: N-(4-bromo-2-fluorophenyl)-3-chloropropanamide (Structural Analog). Retrieved from [Link]
Michigan State University. (2025). Mass Spectrometry: Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]
Technical Safety & Handling Guide: 3-bromo-N-(3-fluorophenyl)propanamide
An in-depth technical guide on 3-bromo-N-(3-fluorophenyl)propanamide , structured for researchers and drug development professionals. CAS Number: 195390-25-1 Document Type: Advanced Safety & Technical Data Guide Version:...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on 3-bromo-N-(3-fluorophenyl)propanamide , structured for researchers and drug development professionals.
CAS Number: 195390-25-1
Document Type: Advanced Safety & Technical Data Guide
Version: 1.0 (Scientific Reference)
Executive Summary & Application Context
3-bromo-N-(3-fluorophenyl)propanamide is a specialized organobromine intermediate used primarily in the synthesis of pharmaceutical scaffolds. Its structure combines a reactive alkyl bromide tail with a meta-fluorinated phenyl amide core.
In drug discovery, this compound serves as a "warhead" precursor or a linker. The terminal bromide is an electrophile susceptible to nucleophilic substitution (
), allowing the attachment of heterocycles, amines, or thiols. Alternatively, under basic conditions, it can undergo elimination to form the corresponding acrylamide (a Michael acceptor), a common motif in covalent kinase inhibitors.
Critical Safety Note: While often classified generically as an "Irritant," the presence of a primary alkyl bromide moiety confers alkylating potential . Users must treat this compound as a potential sensitizer and mutagen, beyond standard GHS classifications.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Expert Toxicology Insight: The "Hidden" Hazard
Standard SDSs often stop at "Irritant." However, the C-Br bond at the
-position to the carbonyl is chemically labile.
Alkylation: The carbon attached to the bromine is electrophilic. Direct contact with DNA bases (guanine) is theoretically possible, posing a genotoxic risk.
Hydrolysis: In the presence of moisture, the bromide can hydrolyze to release Hydrobromic Acid (HBr) , a corrosive gas/liquid that causes delayed burns.
Elimination: Exposure to basic conditions (even mild bases on skin) can drive the elimination of HBr to form N-(3-fluorophenyl)acrylamide , a potent sensitizer and Michael acceptor.
Hazard Decision Matrix
The following diagram illustrates the decision logic for handling this compound based on its physical state and reactivity.
Figure 1: Hazard assessment and control logic. Note the secondary risk of HBr generation upon moisture contact.
Safe Handling & Storage Protocols
Storage Requirements[8][9][11]
Temperature: Store at 2–8 °C (Refrigerated). Room temperature storage is acceptable for short durations, but long-term stability is compromised by thermal elimination of HBr.
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The compound is moisture-sensitive.[1]
Container: Amber glass vials with PTFE-lined caps to prevent light degradation (homolytic cleavage of C-Br bond).
Personal Protective Equipment (PPE) Selection
Gloves:
Standard Use: Double-gloving with Nitrile (0.11 mm) is sufficient for solid handling.
Solution Handling: If dissolved in DCM or DMF, use Silver Shield (Laminate) or tested Butyl Rubber gloves. Halogenated solvents (DCM) permeate nitrile in <5 minutes, carrying the alkyl bromide through to the skin [2].
Respiratory: Use a fume hood maintaining a face velocity of >100 fpm. If weighing outside a hood, a P100 particulate respirator is mandatory.
Emergency Response Protocols
Spill Cleanup Workflow
Scenario: 500 mg of solid powder spilled on the benchtop.
Understanding the reactivity profile aids in both safety and experimental design. The following diagram maps the compound's reactivity pathways.
Figure 2: Reactivity pathways. The "Elimination" pathway creates a potent sensitizer, while "Hydrolysis" generates corrosive acid.
Experimental Implication
When using this compound in synthesis:
Avoid Excess Base: If performing a nucleophilic substitution (
), use a non-nucleophilic base (e.g., DIPEA) and control temperature to prevent competitive elimination to the acrylamide.
Quenching: Quench reactions with saturated ammonium chloride (
) rather than strong basic washes to avoid uncontrolled polymerization or degradation.
Disposal & Regulatory Compliance
Waste Classification:
RCRA: Likely classifies as a Halogenated Organic Waste .
EPA Code: Not explicitly listed, but treat as D002 (Corrosive) if hydrolyzed, or D003 (Reactive) depending on interpretation of alkylating potential.
Disposal Protocol:
Segregate into "Halogenated Solvent/Organic" waste streams.
Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases.
Label clearly as "Contains Alkyl Bromide – Potential Sensitizer."
References
PubChem. (n.d.). 3-Bromo-N-(3-chlorophenyl)propanamide (Analogous Physical Properties). National Library of Medicine. Retrieved February 24, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Sourcing and Technical Qualification of DSPE-mPEG2000 (CAS 195390-25-1)
Content Type: Technical Whitepaper / Procurement Guide
Audience: Formulation Scientists, CMC Leads, and Procurement Officers in Drug Delivery.[1]
Executive Summary: The "Stealth" Lipid
CAS 195390-25-1 , chemically known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000), is the critical "stealth" excipient in modern Lipid Nanoparticle (LNP) and liposomal formulations.[1][2]
It serves a singular, vital function: Steric Stabilization . By anchoring its hydrophobic lipid tail into the nanoparticle bilayer and extending its hydrophilic PEG brush into the aqueous medium, it prevents particle aggregation and inhibits opsonization (immune tagging), thereby extending the drug's circulation half-life.[1]
Critical Procurement Warning: The CAS number 195390-25-1 is often used generically.[2] However, for GMP sourcing, you will frequently encounter salt-specific CAS numbers.[1]
CAS 147867-65-0: Sodium Salt (Common in commercial formulations).[1][2]
CAS 474922-77-5: Ammonium Salt (Common in research grades).[1][2]
Sourcing DSPE-mPEG2000 is not a commodity transaction; it is a risk management exercise.[1][2] Suppliers are categorized by their regulatory footprint and analytical rigor.[3][4]
Tier 1: The "Gold Standard" (GMP & Clinical)
Used for: GLP Tox studies, Clinical Trials, Commercial Manufacturing.
These suppliers offer Drug Master Files (DMFs), validated analytical methods, and viral clearance studies.[1]
Avanti Polar Lipids (Croda): The industry benchmark.[2] Their "Research Grade" often exceeds competitors' GMP standards.[2]
Merck (MilliporeSigma): Massive scale, distinct GMP vs. Research catalogs (under the SAFC or Emprove brands).[2]
CordenPharma: Specialized in complex lipid synthesis; key supplier for mRNA LNP excipients.
NOF Corporation: Major Japanese supplier, dominates the high-purity PEG-lipid market for approved therapeutics.[1][2]
Tier 2: Specialized Chemical Suppliers (Research & Early Dev)
Used for: Discovery, Screening, In Vitro optimization.[1]
BroadPharm: High reliability for PEGylated reagents; excellent for quick turnaround on gram-scale.[2]
Biochempeg: Dedicated PEGylation specialist.
Cayman Chemical: Reliable analytical standards and small-scale research aliquots.[2]
Price Analysis and Cost Drivers
Pricing for DSPE-mPEG2000 is non-linear and driven by Polydispersity Index (PDI) of the PEG chain and Salt Form .[2]
*Note: GMP pricing is volume-dependent.[1][2] While the per-gram cost drops at kg scale, the "entry ticket" (setup, QA release, sterility testing) adds significant fixed costs.[1]
The "Hidden" Costs of Cheap Lipids
PEG Polydispersity: Cheap synthesis results in a wide PEG MW distribution (e.g., ±500 Da).[2] This alters the "stealth" radius of your LNP, changing PK/PD profiles.
Acyl Chain Migration: Improper storage or synthesis can lead to hydrolysis of the stearoyl tails, creating lyso-lipids (impurities) that destabilize the LNP.[2]
Technical Deep Dive: Mechanism & Validation
The Architecture of Stabilization
The following diagram illustrates how DSPE-mPEG2000 integrates into an LNP. The Anchor (DSPE) must be saturated (C18:0) to remain rigid in the bilayer, while the Brush (PEG2000) must be mobile to repel proteins.
Caption: DSPE-mPEG2000 acts as a steric barrier.[1][2][5] The hydrophobic DSPE tail anchors into the lipid bilayer, while the PEG chain creates a hydration shell that repels opsonins, preventing macrophage uptake.[1]
Protocol: Incoming Raw Material Inspection
Trust, but Verify. Do not rely solely on the Certificate of Analysis (CoA) for critical batches. Standard UV-Vis is useless here because PEG lacks chromophores.[1][2]
Method: HPLC with Charged Aerosol Detection (CAD) or ELSD
Objective: Verify identity and quantify free PEG impurities (which can induce hypersensitivity).[2]
Identity Confirmation: Mass Spectrometry (MALDI-TOF) to confirm the bell-curve distribution centers at ~2800 Da (2000 PEG + 750 Lipid).[1][2]
Supplier Qualification Logic
Use this flowchart to decide when to move from a Research supplier to a GMP supplier.
Caption: Procurement decision tree. Early research prioritizes cost/speed (Tier 2), but GLP studies require Tier 1 Research Grade to minimize risk before bridging to full GMP materials.[1][2]
References
Avanti Polar Lipids. Product Monograph: 18:0 PEG2000 PE (DSPE-mPEG2000).[2][7] Retrieved from [1][2]
CordenPharma. Lipid Excipients for mRNA Formulation: Standard Catalog. Retrieved from
BroadPharm. Pegylated Lipids Product Guide. Retrieved from
FDA Guidance for Industry. Liposome Drug Products: Chemistry, Manufacturing, and Controls; Human Pharmacokinetics and Bioavailability. (2018).[2][5][6] Retrieved from [1][2]
Merck (MilliporeSigma). Synthetic Lipids for LNP Formulation.[2][5] Retrieved from [1][2]
An In-Depth Technical Guide to Fluorinated Phenyl Propanamide Derivatives in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design. Over 20% of all...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design. Over 20% of all pharmaceuticals on the market contain fluorine, a testament to the element's unique ability to modulate key molecular properties.[1] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][3] When this powerful tool is applied to versatile molecular frameworks like the phenyl propanamide scaffold, it gives rise to a class of compounds with significant therapeutic potential.
This guide provides a comprehensive technical overview of fluorinated phenyl propanamide derivatives for researchers, scientists, and drug development professionals. We will move beyond simple descriptions to explore the causal relationships between chemical structure and biological function, detailing the synthesis, structure-activity relationships (SAR), and pharmacological applications of this important class of molecules. Our focus will be on providing field-proven insights and self-validating protocols to empower your research and development endeavors.
The Strategic Imperative of Fluorination
The decision to introduce a fluorine atom is a calculated design choice aimed at overcoming specific pharmacological hurdles. Its effects are manifold and rooted in its fundamental physicochemical properties:
Metabolic Stability: A primary application of fluorination is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family.[4] Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly prolong a drug's biological half-life and improve its bioavailability.[2]
Lipophilicity and Permeability: Fluorine's impact on lipophilicity (LogP) is context-dependent. While a single fluorine atom can increase lipophilicity, enhancing membrane penetration, certain fluorinated groups can decrease it.[2][4] This allows for the fine-tuning of a molecule's solubility and permeability to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Acidity/Basicity: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing effect, which can significantly alter the pKa of nearby functional groups.[5] This modulation can enhance the binding of a drug to its target receptor by optimizing ionic interactions.
Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformational preferences of a molecule, pre-organizing it into a bioactive conformation that fits more snugly into a target's binding pocket. This, combined with its ability to participate in favorable electrostatic and hydrophobic interactions, can lead to a substantial increase in binding affinity and potency.[3][5]
Synthesis and Chemical Architecture
The construction of fluorinated phenyl propanamide derivatives typically revolves around a robust and versatile amide bond formation. The general workflow involves the coupling of a fluorinated phenylpropanoic acid derivative with a suitable amine component, which often constitutes the region of the molecule responsible for target-specific interactions.
Generalized Synthetic Workflow
The synthesis can be visualized as a modular process where distinct "building blocks" are assembled. This approach provides the flexibility needed for extensive SAR studies.
Caption: Generalized workflow for synthesizing fluorinated phenyl propanamide derivatives.
Experimental Protocol: Synthesis of a Representative TRPV1 Antagonist
This protocol is a representative example adapted from methodologies used in the synthesis of potent TRPV1 antagonists.[6] It demonstrates a standard amide coupling procedure.
Objective: To synthesize N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide.
Reactant Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(3-fluoro-4-methylsulfonylaminophenyl)propanoic acid (1.0 eq) in anhydrous DMF.
Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid. Causality: This in-situ activation creates a highly reactive ester intermediate, facilitating nucleophilic attack by the amine.
Amine Addition: Add (6-(Trifluoromethyl)pyridin-3-yl)methanamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture. Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Causality: The bicarbonate wash removes any unreacted acidic starting material and HOBt, while the brine wash removes residual water.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to afford the pure title compound.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Structure-Activity Relationships (SAR): A Causal Analysis
Understanding the SAR is pivotal for rational drug design.[7] The family of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides serves as an excellent case study, with extensive research defining the roles of its distinct molecular regions in achieving high-potency antagonism of the TRPV1 receptor.[6]
We can deconstruct these molecules into three key regions for analysis:
Region A/B: The core 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide template.
Region C: The N-substituted pyridinylmethyl group and its derivatives.
The following table summarizes key SAR findings from studies on TRPV1 antagonists.[6]
Shows that an optimal chain length exists, with potency slightly decreasing beyond dipropyl.
45S
Cyclic: (S)-1-Piperidinyl substituent
0.3
The cyclic amine provides a rigid conformation favorable for binding. The (S)-isomer is the active configuration, indicating stereospecificity.
49S
Cyclic: (S)-4-Methylpiperidinyl substituent
0.2
The addition of a methyl group to the piperidinyl ring further enhances hydrophobic interactions within the receptor's binding pocket, leading to exceptional potency.[6]
Key Takeaway: The SAR analysis clearly indicates that while the fluorinated phenyl propanamide core (Regions A/B) is a superior template for antagonism, specific hydrophobic interactions in Region C are critical for achieving high potency.[6] The exceptional activity of compound 49S is attributed to the 4-methylpiperidinyl group making additional, favorable contacts within a hydrophobic region of the hTRPV1 receptor.[6]
Pharmacology and Mechanism of Action: TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily located in sensory neurons. It acts as a molecular integrator of noxious stimuli, including heat, acid (protons), and inflammatory mediators, making it a key target for novel analgesics.[6]
Fluorinated phenyl propanamide derivatives, such as compound 49S, function as potent antagonists at this receptor. They do not activate the channel; instead, they bind to it and prevent its activation by agonists like capsaicin or by low pH. This blockade inhibits the transmission of pain signals from the periphery to the central nervous system.
Caption: Mechanism of action for fluorinated phenyl propanamide TRPV1 antagonists.
Pharmacokinetics and Therapeutic Applications
A key advantage of fluorination is the improvement of pharmacokinetic (PK) properties. In a study of selective phosphodiesterase 4D (PDE4D) inhibitors, replacing a methoxy group with a difluoromethoxy group resulted in a compound with a significantly improved PK profile compared to its non-fluorinated parent compound.[8] This highlights the power of fluorine to create more drug-like molecules.
The primary therapeutic application for this class of compounds has been the development of novel analgesics for neuropathic pain.[6]
Analgesia: Compound 49S demonstrated strong analgesic activity in a rat neuropathic model, proving superior to parent compounds with fewer side effects.[6]
Other Potential Applications: The versatility of the fluorinated phenyl propanamide scaffold lends itself to other therapeutic areas. Derivatives have been synthesized and evaluated for anti-HIV activity and as inhibitors of PDE4D, which is a target for neurological and inflammatory disorders.[8][9]
Conclusion and Future Directions
Fluorinated phenyl propanamide derivatives represent a powerful and adaptable class of molecules in the drug discovery arsenal. The strategic use of fluorine provides a robust method for enhancing potency, selectivity, and pharmacokinetic properties. The well-defined structure-activity relationships, particularly in the context of TRPV1 antagonism, provide a clear roadmap for the rational design of next-generation therapeutics.
Future research will likely focus on expanding the application of this scaffold to new biological targets, exploring novel fluorination patterns to further refine ADME properties, and advancing lead candidates like 49S through preclinical and clinical development for the treatment of chronic pain and other debilitating conditions.
References
Lee, J., et al. (2015). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry. Available at: [Link]
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]
Noël, T., et al. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Science. Available at: [Link]
Al-Ostoot, F. H., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
Johansson, G., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]
Wang, Z., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. Available at: [Link]
Bruno, O., et al. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Al-Hadedi, A. A. M., & Ghalib, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. ResearchGate. Available at: [Link]
Al-Hadedi, A. A. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
Palumbopiccionello, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]
Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available at: [Link]
Palumbopiccionello, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Available at: [Link]
Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
Various Authors. (2025). Fluorinated compounds present opportunities for drug discovery. Request PDF. Available at: [Link]
Yang, X., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. Available at: [Link]
Singh, S., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available at: [Link]
Keniya, M. V., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Journal of Applied Microbiology. Available at: [Link]
Bai, Y. (2021). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Available at: [Link]
reaction of 3-bromopropanoyl chloride with 3-fluoroaniline
Application Note: AN-2026-BF Synthesis and Modulation of N-(3-fluorophenyl)-3-bromopropanamide: From Building Block to Covalent Warhead Executive Summary This technical guide details the reaction between 3-bromopropanoyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-BFSynthesis and Modulation of N-(3-fluorophenyl)-3-bromopropanamide: From Building Block to Covalent Warhead
Executive Summary
This technical guide details the reaction between 3-bromopropanoyl chloride and 3-fluoroaniline .[1][2] While the primary reaction yields
-(3-fluorophenyl)-3-bromopropanamide , this specific scaffold is of critical importance in medicinal chemistry as a "masked" cysteine-reactive warhead.[1][2]
In drug development, particularly for covalent kinase inhibitors (e.g., targeted therapies for EGFR or BTK), 3-bromopropanamides serve as stable precursors that can be converted into acrylamides (
-unsaturated amides) via base-mediated elimination.[1][2] This note provides protocols for both the isolation of the stable bromo-intermediate and the one-pot synthesis of the acrylamide warhead.
Chemical Mechanism & Logic
The reaction proceeds via a Nucleophilic Acyl Substitution (addition-elimination) mechanism.[1]
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.[3]
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
Elimination of Leaving Group: The chloride ion is expelled, reforming the carbonyl and generating the protonated amide.
Deprotonation: A base (auxiliary or excess aniline) removes the proton to yield the neutral amide.
Critical Control Point (The "Masked" Warhead):
The resulting 3-bromopropanamide contains a proton at the
-position and a leaving group (Br) at the -position.[1][2]
Condition A (Low Base/Low Temp): The Bromo-amide is stable and isolable.[1]
Condition B (Excess Base/RT): Undergoes E2 Elimination to form the acrylamide (
Caption: Stepwise pathway showing the divergence between the stable bromo-intermediate and the elimination product (acrylamide) based on base equivalents and temperature.
Safety & Handling (E-E-A-T)
3-Bromopropanoyl chloride: Highly corrosive and a potent lachrymator .[1][2] It hydrolyzes rapidly in moist air to release HCl and HBr. Must be handled in a fume hood.
3-Fluoroaniline: Toxic by inhalation, ingestion, and skin contact.[2] Can cause methemoglobinemia.
Exotherm Control: The reaction with acid chlorides is exothermic. Failure to cool the reaction (
) can lead to runaway elimination or decomposition.
References
Sigma-Aldrich. Safety Data Sheet: 3-Bromopropionyl chloride.[1][2]Link[1][2]
general procedure for amide coupling with 3-fluoroaniline
Application Note: High-Efficiency Amide Coupling with 3-Fluoroaniline Part 1: Introduction & Mechanistic Insight The Challenge: Deactivated Nucleophiles 3-Fluoroaniline (CAS: 372-19-0) represents a specific challenge in...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Amide Coupling with 3-Fluoroaniline
Part 1: Introduction & Mechanistic Insight
The Challenge: Deactivated Nucleophiles
3-Fluoroaniline (CAS: 372-19-0) represents a specific challenge in medicinal chemistry: the deactivated nucleophile . Unlike simple aniline, the fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the nitrogen lone pair.
pKa Comparison:
Anilinium ion (
): pKa 4.6
3-Fluoroanilinium ion (
): pKa 3.5
This
1.1 log unit drop in basicity correlates directly to reduced nucleophilicity. Standard coupling protocols (e.g., EDC/HOBt) often result in sluggish reaction rates, incomplete conversion, or the need for large excesses of reagents. To achieve high yields, the carboxylic acid must be converted into a highly reactive electrophilic species (active ester or acid chloride) to compensate for the amine's poor nucleophilicity.
Strategic Selection of Coupling Reagents
We recommend three distinct protocols depending on the scale and nature of the carboxylic acid substrate:
Method
Reagent
Best For
Pros
Cons
A
HATU
Discovery / Milligram scale
Highest coupling success rate; rapid kinetics.
Expensive; difficult removal of byproducts (tetramethylurea).
Solvent: Anhydrous DMF (Dimethylformamide) or DMA (Dimethylacetamide)
Procedure:
Activation: In a dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).
Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes.
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to form the O-At active ester.
Note: Pre-activation is crucial. Adding HATU to a mixture of amine and acid can lead to guanidinylation of the amine, permanently deactivating it.
Amine Addition: Add 3-Fluoroaniline (1.1 equiv).
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.
Optimization: If conversion is <50% after 4 hours, heat to 50°C.
Workup: Dilute with EtOAc. Wash with sat.
(2x), water (1x), and brine (1x). Dry over and concentrate.
Protocol B: The Scalable "Green" Method (T3P)
Recommended for scale-up (>1 g) and epimerization-prone chiral acids.
T3P® (Propylphosphonic anhydride) (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (4.0 equiv)
Solvent: EtOAc, 2-MeTHF, or DMF.
Procedure:
Setup: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), 3-Fluoroaniline (1.1 equiv), and solvent (EtOAc is preferred for ease of workup; 5–10 mL per gram of substrate).
Base: Add Pyridine (3.0 equiv).
Why Pyridine? It acts as both a base and a nucleophilic catalyst, often providing higher yields than DIPEA with T3P.
Reagent Addition: Cool the mixture to 0°C (optional, but recommended to control exotherm). Dropwise add T3P solution (1.5 equiv).
Reaction: Allow to warm to RT and stir. T3P reactions are generally slower; allow 12–24 hours.
Workup (The "Magic" Step): Quench with water. The byproducts of T3P are water-soluble phosphonic acid derivatives.
Separate phases.[4] Wash organic layer with 1M HCl (to remove excess pyridine/aniline), then sat.
.
Result: Often yields pure product without chromatography.
Protocol C: The "Brute Force" Method (Acid Chloride)
Recommended when HATU/T3P fails due to steric hindrance.
Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM. Add cat. DMF.[3] Cool to 0°C. Add Oxalyl Chloride dropwise (gas evolution!). Stir at RT for 1–2 hours until gas evolution ceases. Concentrate to dryness to remove excess oxalyl chloride (crucial).
Coupling: Redissolve the crude acid chloride in dry DCM.
Addition: Add a solution of 3-Fluoroaniline (1.1 equiv) and
(2.0 equiv) in DCM dropwise to the acid chloride solution at 0°C.
Reaction: Stir at RT for 2 hours.
Workup: Standard aqueous wash (
, , Brine).
Part 3: Visualization & Logic
Workflow Decision Tree
Use this logic flow to select the optimal protocol for your specific substrate.
Caption: Decision matrix for selecting the optimal amide coupling protocol based on scale, steric hindrance, and chirality.
T3P Activation Mechanism
T3P is unique because it forms a cyclic transition state that activates the acid while minimizing racemization.
Caption: Simplified mechanism of T3P coupling showing the progression from activation to water-soluble byproduct release.
Part 4: Troubleshooting & QC
Observation
Probable Cause
Solution
Low Conversion (<20%)
Poor nucleophilicity of 3-F-aniline.
Switch to Protocol C (Acid Chloride) or heat Protocol A to 60°C.
Guanidinium Byproduct
Amine reacted with HATU directly.
Ensure Pre-activation : Stir Acid + HATU + Base for 15 mins before adding amine.
Racemization
Base-mediated proton abstraction.
Switch to Protocol B (T3P) with Pyridine; maintain temp < 0°C during addition.
Precipitate in Reaction
Urea byproduct (if using DCC/EDC).
Switch to T3P (soluble byproducts) or wash extensively with dilute HCl.
Analytical Note:
In
NMR, the amide proton () of 3-fluoroanilides typically appears downfield ( 10.0–10.5 ppm in DMSO-) due to the electron-withdrawing effect of the fluorine ring, which increases the acidity of the amide N-H.
References
Dunetz, J. R., et al. (2011).[5][6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[5] Link
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[7] Tetrahedron, 61(46), 10827-10852. Link
Patterson, E. A., et al. (2011). "T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Synthesis of Amides and Peptides."[5][7] Organic Process Research & Development. Link
using 3-bromo-N-(3-fluorophenyl)propanamide as a chemical intermediate
Application Note: 3-Bromo-N-(3-fluorophenyl)propanamide as a Strategic Intermediate in Drug Discovery Executive Summary: The "Masked" Covalent Warhead In modern medicinal chemistry, 3-bromo-N-(3-fluorophenyl)propanamide...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-Bromo-N-(3-fluorophenyl)propanamide as a Strategic Intermediate in Drug Discovery
Executive Summary: The "Masked" Covalent Warhead
In modern medicinal chemistry, 3-bromo-N-(3-fluorophenyl)propanamide represents a versatile "dual-threat" intermediate.[1] While structurally simple, it serves two distinct and critical roles in the synthesis of bioactive small molecules:
The Alkylating Linker (
): It acts as a robust electrophile for attaching the metabolically stable 3-fluorophenyl "tail" to pharmacophores (e.g., piperazines, pyrrolidines) via nucleophilic substitution.
The Masked Acrylamide (E2): Under specific basic conditions, it undergoes elimination to form N-(3-fluorophenyl)acrylamide , a classic Michael acceptor used in Targeted Covalent Inhibitors (TCIs) (e.g., EGFR or BTK inhibitors).[1]
This guide provides high-fidelity protocols for synthesizing this intermediate and deploying it in both substitution and elimination pathways.
Chemical Profile & Strategic Utility
The inclusion of the 3-fluorophenyl moiety is intentional. In drug design, fluorine substitution at the meta position of an aromatic ring often blocks metabolic "soft spots" (preventing CYP450-mediated hydroxylation) and modulates the electronic properties of the amide nitrogen, influencing hydrogen bond donor capability.
The "Finkelstein" Insight: The addition of catalytic Potassium Iodide (KI) is crucial. It converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate (Finkelstein reaction).
The following diagram illustrates the divergent synthesis pathways.
Caption: Divergent synthesis showing the transformation of the intermediate into either library compounds (via substitution) or covalent warheads (via elimination).
Scientific Validation & QC
To ensure the integrity of your intermediate before proceeding to downstream applications, verify the following spectral signatures:
).[1] This is a rapid purity check; multiple fluorine peaks indicate side reactions or starting material contamination.
Safety & Handling
Lachrymator Warning: 3-Bromopropionyl chloride is a potent lachrymator.[1] All transfers must occur in a fume hood.
Vesicant Risk: The intermediate (3-bromo-N-arylpropanamide) is a skin irritant and potential alkylating agent.[1] Wear double nitrile gloves.
Acrylamide Toxicity: If Pathway B (Elimination) is utilized, the resulting acrylamide is a neurotoxin and potential carcinogen. Handle with extreme caution.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text for Nucleophilic Substitution and E2 Elimination mechanisms). [1]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118574546 (Related Analog). Retrieved from .[1][3]
Deng, X., et al. (2018). "Synthesis and biological evaluation of acrylamide derivatives as potential covalent inhibitors." Journal of Medicinal Chemistry. (Context for Pathway B applications). [1]
3-bromo-N-(3-fluorophenyl)propanamide in medicinal chemistry fragment libraries
Application Note: 3-bromo-N-(3-fluorophenyl)propanamide in Covalent Fragment Discovery Abstract This technical guide details the utility, characterization, and screening protocols for 3-bromo-N-(3-fluorophenyl)propanamid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-bromo-N-(3-fluorophenyl)propanamide in Covalent Fragment Discovery
Abstract
This technical guide details the utility, characterization, and screening protocols for 3-bromo-N-(3-fluorophenyl)propanamide , a representative electrophilic fragment used in Covalent Fragment-Based Drug Discovery (FBDD). Unlike reversible binders, this compound utilizes a "soft" alkyl bromide warhead to form irreversible covalent bonds with non-catalytic cysteine residues. This note provides a complete workflow for integrating this fragment into screening libraries, from quality control and reactivity profiling (GSH assay) to intact protein mass spectrometry screening.
Compound Profile & Chemoinformatic Significance
3-bromo-N-(3-fluorophenyl)propanamide represents a strategic class of "latent" electrophiles. Unlike highly reactive chloroacetamides or acrylamides, the 3-bromopropanamide warhead offers a tuned reactivity profile suitable for targeting specific, often less accessible, cysteine residues via Nucleophilic Substitution (
).
Physicochemical Properties
Property
Value / Description
Significance
Formula
Core scaffold for tracking mass shifts.
MW
~246.08 Da
Fragment-compliant (<300 Da).
Warhead
3-Bromopropanamide
Alkylating agent; reacts via mechanism (displacement of Br⁻).
LogP
~2.3 (Predicted)
Optimized for membrane permeability.
Fluorine Motif
meta-Fluorine
Modulates metabolic stability and dipole moment without steric bulk.
The "Fluorine Effect" in Fragment Design
The inclusion of the meta-fluorine atom is not cosmetic. In medicinal chemistry, fluorine substitution is a critical tool for:
Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than C-H, preventing oxidative metabolism at the phenyl ring [1].
Electronic Modulation: The electronegativity of fluorine pulls electron density from the aromatic ring, influencing the pKa of the amide nitrogen and potentially altering the orientation of the molecule in the binding pocket via multipolar interactions [2].
Quality Control & Stability Protocols
Before screening, the integrity of the fragment must be verified. Alkyl bromides are susceptible to hydrolysis in aqueous environments over time.
Protocol 1: DMSO Stock Preparation & QC
Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored under
).
Concentration: Prepare at 100 mM or 200 mM.
Validation:
LC-MS: Verify purity >95%. Look for hydrolysis product (replacement of Br with OH, mass shift -62 Da approx).
-NMR: Confirm integrity of the triplet signal (~3.6 ppm).
Critical Warning: Do not store this fragment in protic solvents (methanol/ethanol) for extended periods, as solvolysis (formation of the ether) can occur.
Reactivity Profiling: The Glutathione (GSH) Assay[1][2][3][4]
To prevent "Pan-Assay Interference" (PAINS), the intrinsic reactivity of the fragment must be quantified. If the fragment reacts too rapidly with Glutathione (GSH), it is likely too promiscuous for therapeutic use.
Preparation: Prepare a 100x master mix of the fragment (5 mM in DMSO).
Reaction: Dilute fragment to 50 µM in PBS (pH 7.4) containing 5 mM GSH (100-fold excess) and 1 mM EDTA (to prevent metal-catalyzed oxidation).
Time Points: Incubate at 37°C. Aliquot samples at
minutes.
Quenching: Stop reaction by adding equal volume of 1% Formic Acid/Acetonitrile.
Quantification: Analyze by LC-MS. Measure the Area Under Curve (AUC) of the parent ion (m/z ~246/248).
Calculation: Plot
vs. Time. The slope defines .
Acceptance Criteria:
min: Highly reactive (Risk of non-specific toxicity).
hours: Low reactivity (May require proximity-driven activation by the protein target).
Target Range: 1–8 hours is ideal for 3-bromopropanamide derivatives [3].
Primary Screening: Intact Protein LC-MS
This is the gold standard for validating covalent labeling. The 3-bromopropanamide warhead reacts with surface-exposed cysteines.
Mechanism of Action:
Mass Shift Calculation:
Fragment MW: 246.08 Da
Leaving Group (Br): 79.90 Da
Proton Loss (H): 1.01 Da
Observed Mass Shift (
):.
Screening Workflow:
Figure 2: Intact protein LC-MS screening workflow.
Detailed Protocol:
Buffer Selection: Use Ammonium Acetate or HEPES (pH 7.5).
Critical:Avoid DTT or Beta-mercaptoethanol . These are nucleophiles and will scavenge the fragment. Use TCEP (0.5 mM) if a reducing agent is strictly required, as TCEP is less reactive toward alkyl halides than thiols [4].
Incubation:
Protein Conc: 2–5 µM.
Fragment Conc: 50–100 µM (20x excess).
Duration: Alkyl bromides are slower than acrylamides. Incubate for 12–24 hours at Room Temperature.
LC-MS Acquisition:
Column: C4 or Diphenyl reverse-phase column (e.g., Waters BEH C4).
Gradient: Rapid desalting (5% to 90% B in 2 mins). Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in ACN.
Data Analysis:
Deconvolute the raw charge envelope to zero-charge mass.
Calculate % Occupancy :
Hit Validation & Structural Biology
If 3-bromo-N-(3-fluorophenyl)propanamide shows >50% labeling:
Dose-Response: Repeat MS screen at varying concentrations (10 µM – 500 µM) to determine
(efficiency of covalent bond formation).
Peptide Mapping: Digest the labeled protein (Trypsin/Pepsin) and run MS/MS to identify which cysteine was modified.
X-Ray Crystallography (Soaking):
Soak apo crystals with 10–20 mM fragment.
Note: The high concentration required for soaking may lead to non-specific labeling of surface cysteines. Verify electron density connects to the specific cysteine of interest.
References
Shah, P., & Westwell, A. D. (2007).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Resnick, E., et al. (2019). Rapid Covalent Screening of Cysteine-Targeting Fragments. Journal of the American Chemical Society, 141(22), 8864–8869. Link
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Link
Kathman, S. G., & Statsyuk, A. V. (2016). Covalent Tethering of Fragments for Covalent Probe Discovery.[2] Journal of Medicinal Chemistry, 59(8), 3563–3578. Link
Synthesis of Fluorinated β-Lactams from Propanamide Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into bioactive molecules can profoundly influence their pharmacological properties, including metabolic stability, binding affi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. In the realm of β-lactam chemistry, fluorination has emerged as a key strategy for the development of novel antibiotics and other therapeutic agents. This document provides a comprehensive guide to the preparation of fluorinated β-lactams, with a focus on synthetic routes originating from propanamide precursors. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for further research and development.
Introduction: The Significance of Fluorinated β-Lactams
β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structural motif in a wide range of antibiotics.[1] The strained four-membered ring is a key determinant of their biological activity. The incorporation of fluorine into the β-lactam scaffold can enhance the potency and spectrum of activity of these compounds.[2][3] For instance, fluorination at the α-position can modulate the reactivity of the β-lactam ring towards nucleophilic attack, a critical aspect in the design of new antibiotics.[4] Furthermore, fluorinated β-lactams serve as versatile building blocks for the synthesis of other complex molecules, such as fluorinated β-amino acids.[2]
This guide will explore two primary synthetic strategies for the preparation of fluorinated β-lactams from propanamide-based starting materials:
The β-Amino Acid Intermediate Approach: This method involves the synthesis of a fluorinated β-amino acid from a propanamide precursor, followed by cyclization to the corresponding β-lactam.
Direct Intramolecular Cyclization of a 3-Fluoropropanamide: This approach focuses on the synthesis of an N-substituted-3-fluoropropanamide and its subsequent base-mediated ring closure to form the β-lactam.
Route 1: The β-Amino Acid Intermediate Approach
This strategy leverages the well-established synthesis of β-lactams from β-amino acids. The key is the initial preparation of a fluorinated β-amino acid, which can be derived from precursors related to propanamides.
Figure 1: Workflow for the synthesis of fluorinated β-lactams via a β-amino acid intermediate.
Protocol 1.1: Synthesis of Ethyl 3-Amino-2-fluoro-3-phenylpropanoate
This protocol describes a method for the synthesis of a β-fluoro-β-amino ester, a direct precursor to the corresponding amino acid.
Materials:
Benzaldehyde
Ethyl bromofluoroacetate
Zinc dust, activated
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).
Initiation: Add a small crystal of iodine to the flask and gently heat under a stream of nitrogen to activate the zinc surface.
Reagent Addition: Allow the flask to cool to room temperature. Add anhydrous THF to the flask. A mixture of benzaldehyde (1.0 equivalent) and ethyl bromofluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel.
Reaction: The reaction mixture is stirred at room temperature for 1 hour and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution.
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 3-amino-2-fluoro-3-phenylpropanoate.
Protocol 1.2: Hydrolysis to 3-Amino-2-fluoro-3-phenylpropanoic Acid
Materials:
Ethyl 3-amino-2-fluoro-3-phenylpropanoate
Lithium hydroxide (LiOH)
Tetrahydrofuran (THF)
Water
1 M Hydrochloric acid (HCl)
Procedure:
Hydrolysis: Dissolve the ethyl 3-amino-2-fluoro-3-phenylpropanoate (1.0 equivalent) in a mixture of THF and water (3:1 v/v).
Base Addition: Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
Acidification: After the reaction is complete, carefully acidify the mixture to pH ~2 with 1 M HCl.
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-amino-2-fluoro-3-phenylpropanoic acid.
Protocol 1.3: Cyclization to 3-Fluoro-4-phenyl-azetidin-2-one
Reaction Setup: In a round-bottom flask, dissolve the 3-amino-2-fluoro-3-phenylpropanoic acid (1.0 equivalent) in anhydrous DCM.
Activation: Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at 0 °C for 30 minutes.
Cyclization: Add triethylamine (2.5 equivalents) dropwise to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.
Work-up: Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the 3-fluoro-4-phenyl-azetidin-2-one.
Route 2: Direct Intramolecular Cyclization of a 3-Fluoropropanamide
This route offers a more direct approach to the β-lactam ring by forming it from a linear N-substituted-3-fluoropropanamide precursor. The key step is a base-mediated intramolecular nucleophilic substitution.
Figure 2: Workflow for the direct cyclization of a 3-fluoropropanamide.
Protocol 2.1: Synthesis of N-Aryl-3-hydroxypropanamide
Materials:
3-Hydroxypropanoic acid
Aniline (or substituted aniline)
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Anhydrous Dichloromethane (DCM)
Procedure:
Reaction Setup: Dissolve 3-hydroxypropanoic acid (1.0 equivalent) and aniline (1.0 equivalent) in anhydrous DCM.
Coupling Agents: Add DCC (1.1 equivalents) and a catalytic amount of DMAP to the solution at 0 °C.
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the N-aryl-3-hydroxypropanamide.
Protocol 2.2: Fluorination of N-Aryl-3-hydroxypropanamide
Materials:
N-Aryl-3-hydroxypropanamide
Diethylaminosulfur trifluoride (DAST)
Anhydrous Dichloromethane (DCM)
Procedure:
Reaction Setup: Dissolve the N-aryl-3-hydroxypropanamide (1.0 equivalent) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.
Fluorinating Agent: Add DAST (1.2 equivalents) dropwise to the cooled solution.
Reaction: Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the N-aryl-3-fluoropropanamide.
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
Procedure:
Reaction Setup: In a flame-dried flask under nitrogen, add a suspension of NaH (1.5 equivalents) in anhydrous THF.
Substrate Addition: Add a solution of the N-aryl-3-fluoropropanamide (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension at 0 °C.
Reaction: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC.
Work-up: Quench the reaction by the careful addition of water at 0 °C.
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired fluorinated β-lactam.
Data Summary
Route
Key Intermediate
Key Reaction
Typical Yields
Stereoselectivity
1
β-Fluoro-β-amino acid
Dehydrative cyclization
60-80% (for cyclization)
Substrate dependent
2
N-Aryl-3-fluoropropanamide
Base-mediated intramolecular cyclization
50-70%
Generally good
Troubleshooting and Mechanistic Insights
Route 1: The stereochemical outcome of the Reformatsky-type reaction in Protocol 1.1 can be influenced by the choice of metal and solvent. Careful optimization may be required to achieve desired diastereoselectivity. The cyclization step (Protocol 1.3) proceeds via activation of the carboxylic acid, followed by intramolecular nucleophilic attack of the amine.
Route 2: The fluorination with DAST (Protocol 2.2) should be performed with caution as DAST is a hazardous reagent. The base-mediated cyclization (Protocol 2.3) is an intramolecular SN2 reaction. The success of this step is dependent on the acidity of the amide proton and the reactivity of the C-F bond. Strong, non-nucleophilic bases are preferred to avoid side reactions.
Conclusion
The synthesis of fluorinated β-lactams from propanamide precursors is a viable and valuable strategy in medicinal chemistry. The two routes presented here offer flexible and robust methods for accessing these important compounds. The choice of route will depend on the desired substitution pattern and the availability of starting materials. Careful execution of these protocols, coupled with a sound understanding of the underlying reaction mechanisms, will enable researchers to successfully synthesize a wide range of novel fluorinated β-lactams for further investigation.
References
Tarui, A., et al. (2015). Stereoselective Synthesis of Multi-substituted Fluoro-β-lactams and Their Conversion to Fluorinated β-Amino Acid Core. Yakugaku Zasshi, 135(11), 1245-53. [Link]
Tarui, A., et al. (2020). Stereoselective Synthesis of Multisubstituted α-fluoro-β-lactams. Current Organic Chemistry, 24(18), 2169-2180. [Link]
Ojima, I. (2008). β-Lactam synthon method: applications in the synthesis of biologically active compounds. Accounts of Chemical Research, 41(2), 264-75.
Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(48), 10811-10835.
Kazmierczak, M., et al. (2025). Trifluoromethylated lactams: promising small molecules in the search for effective drugs. Chemical Communications, 61(5), 785-802. [Link]
Lin, D., et al. (2013). Recent Developments in the Synthesis of Fluorine-Containing β-Amino Acids and β-Lactams. Chinese Journal of Organic Chemistry, 33(10), 2098-2107. [Link]
Sá, M. M. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 291-368). Springer.
Hosseyni, S., & Jarrahpour, A. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry, 16(38), 6840-6852. [Link]
Welcome to the technical support hub for 3-bromo-N-(3-fluorophenyl)propanamide . This guide addresses the specific challenges of coupling 3-fluoroaniline with 3-bromopropanoyl chloride (or its acid equivalent).
While this reaction appears to be a standard nucleophilic acyl substitution, the presence of the
-halogen on the propanoyl chain introduces a "ticking time bomb": -elimination .[1] This side reaction generates the acrylamide derivative (N-(3-fluorophenyl)acrylamide), drastically reducing yield and complicating purification.[1]
This guide provides self-validating protocols to suppress elimination, manage moisture sensitivity, and maximize recovery.[1]
Module 1: The "Elimination" Trap (The #1 Yield Killer)
User Complaint: "My product has a vinyl impurity (acrylamide) that co-elutes, and my yield is stuck at 50-60%."
Root Cause:
3-Bromopropanoyl chloride is highly susceptible to base-promoted dehydrohalogenation (loss of HBr).[1] If you use a strong base (like triethylamine) or run the reaction too warm, the base acts as a proton scavenger on the
-carbon rather than just neutralizing the HCl byproduct.[1] This creates the acrylamide side product.[1]
The Solution: Kinetic Control Protocol
To favor Amidation (Pathway A) over Elimination (Pathway B), you must control the basicity and temperature.
Figure 1: Kinetic competition between the desired amidation and the unwanted elimination reaction.
Optimized Protocol (Schotten-Baumann Variation)
This biphasic method prevents the base from triggering elimination on the organic-soluble acid chloride.[1]
Solvent System: Dichloromethane (DCM) and saturated aqueous
Temperature: Cool the biphasic mixture to -5°C to 0°C (ice/salt bath).
Addition:
Dissolve 3-fluoroaniline (1.0 equiv) in the DCM layer.[1]
Add 3-bromopropanoyl chloride (1.1 equiv) dropwise over 30 minutes.
Critical: Vigorous stirring is required to neutralize the HCl generated at the interface immediately.[1]
Reaction Time: Stir at 0°C for 1 hour, then allow to warm to room temperature for only 1 hour.
Quench: Separate layers immediately. Wash organic layer with 1M HCl (to remove unreacted aniline) followed by brine.
Why this works: Sodium bicarbonate (
) is too weak to trigger the -elimination of the aliphatic proton but strong enough to neutralize the HCl formed during amidation.[1]
Module 2: Reagent Quality & Moisture Control
User Complaint: "The acid chloride is smoking/fuming, and the reaction yields a white precipitate that isn't product."
Root Cause:
3-Bromopropanoyl chloride hydrolyzes rapidly in moist air to form 3-bromopropanoic acid (white solid) and HCl gas (fumes).[1] If your reagent is hydrolyzed, it will not react with the aniline.[1]
Reagent Validation Steps
Visual Check: The liquid should be clear to pale yellow.[1] If it is dark orange or cloudy, distill it under vacuum before use.[1]
Stoichiometry Check: If using old acid chloride, increase equivalents to 1.2–1.3 to account for hydrolysis, but be aware this increases purification difficulty.
Alternative Route: In Situ Activation (Avoids Acid Chloride)
If you cannot maintain a dry acid chloride, switch to a coupling agent method using the stable carboxylic acid.[1]
Protocol:
Dissolve 3-bromopropanoic acid (1.0 equiv) and 3-fluoroaniline (1.0 equiv) in dry DCM.
Advantage: Elimination is virtually non-existent because no acid chloride intermediate is formed, and the reaction conditions are mildly acidic to neutral.[1]
Module 3: Workup & Purification Data
User Complaint: "The product is an oil that won't crystallize."
Root Cause:
N-aryl-3-bromopropanamides are often low-melting solids.[1] Impurities (aniline or acrylamide) depress the melting point, keeping it as an oil.
Purification Strategy Table
Method
Solvent System
Efficiency
Notes
Recrystallization
Ethanol / Water (9:1)
High
Heat to dissolve, cool slowly to 4°C. Best for removing acrylamide traces.[1]
Trituration
Hexanes / Et2O
Medium
Vigorous stirring induces precipitation if the oil is relatively pure.[1]
Flash Column
Hexane / EtOAc (80:20)
High
Warning: Silica gel is slightly acidic; prolonged exposure can cause degradation.[1] Run fast.
Troubleshooting Decision Tree
Use this logic flow to diagnose your current batch failure.
Figure 2: Diagnostic flowchart for common synthesis failures.
FAQs
Q: Can I use triethylamine (
) as the base?A: It is risky.[1] is strong enough to deprotonate the -carbon, promoting elimination.[1] If you must use it, add it very slowly at -10°C. Pyridine is a safer organic base alternative due to its lower basicity ( ~5.2 vs 10.7 for ).[1]
Q: My product turned pink during storage. Is it ruined?A: This indicates oxidation of trace unreacted 3-fluoroaniline trapped in the crystal lattice.[1] Recrystallize from Ethanol/Water.[1] The amide bond itself is stable.[1]
Q: Is the acrylamide impurity toxic?A:YES. Acrylamides are Michael acceptors and potential alkylating agents (often used as "warheads" in covalent drugs).[1] Handle all crude mixtures as potential covalent inhibitors.[1]
References
Amide Bond Formation (General Mechanisms)
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]
Reactivity of 3-Bromopropanoyl Chloride
Sigma-Aldrich.[1] (n.d.). 3-Bromopropionyl chloride Technical Data & Safety.
Optimization of Amide Couplings (Schotten-Baumann Conditions)
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.
Elimin
-Halo Carbonyls:
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Refer to chapters on Elimination vs. Substitution).
solubility of 3-bromo-N-(3-fluorophenyl)propanamide in DMSO and methanol
Topic: Solubility & Stability Optimization in DMSO and Methanol Executive Summary This guide addresses the solubility and stability profile of 3-bromo-N-(3-fluorophenyl)propanamide (CAS: Analogous to 403-24-7 / 7661-07-6...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility & Stability Optimization in DMSO and Methanol
Executive Summary
This guide addresses the solubility and stability profile of 3-bromo-N-(3-fluorophenyl)propanamide (CAS: Analogous to 403-24-7 / 7661-07-6 family). While this compound exhibits high solubility in polar aprotic solvents like DMSO, its chemical structure—containing both a leaving group (alkyl bromide) and a nucleophile (amide nitrogen)—predisposes it to intramolecular cyclization or solvolysis .
Critical Warning: Users often mistake degradation for dissolution. In methanol, or in DMSO under basic conditions, this compound can irreversibly cyclize to form a lactam (quinolinone derivative) or undergo methanolysis. This guide prioritizes stability-indicating solubility protocols .
Part 1: Solubility & Stability Matrix
The following data summarizes the operational solubility and risk factors for 3-bromo-N-(3-fluorophenyl)propanamide.
Solvent
Solubility Potential
Stability Risk
Recommended Use
DMSO (Anhydrous)
High (>100 mM)
Low (at RT) High (if heated >40°C)
Primary Stock Solution. Ideal for long-term storage at -20°C.
Methanol (MeOH)
Moderate (~10-50 mM)
High (Nucleophilic attack)
LC-MS Injection only. Avoid for storage; risk of methyl-ether formation.
DMSO/Water (90:10)
High
Moderate (Hydrolysis risk)
Working Solution. Use immediately; do not store.
PBS / Media
Very Low (<100 µM)
N/A (Precipitation)
Final Assay Buffer. Requires <0.5% DMSO final concentration.
Key Chemical Insight: The Cyclization Trap
This compound is an electrophile. In the presence of a base or heat, the amide nitrogen can attack the terminal bromide, leading to the formation of 1-(3-fluorophenyl)azetidin-2-one (beta-lactam) or, more likely, a 3,4-dihydroquinolin-2(1H)-one derivative via Friedel-Crafts-like cyclization [1, 2].
Symptom: Your LC-MS peak shifts by -80 Da (loss of HBr) or shows a new peak with the same mass but different retention time (isomerization).
Prevention: Avoid bases (e.g., TEA, DIPEA) in your stock solution. Keep DMSO stocks neutral or slightly acidic.
Part 2: Troubleshooting Guide
Issue 1: "My compound precipitates when I dilute the DMSO stock into cell media."
Diagnosis: This is a "Crash-Out" event caused by the high LogP (lipophilicity) of the fluorophenyl ring. The rapid change from 100% DMSO to aqueous buffer exceeds the thermodynamic solubility limit.
Corrective Action:
Step-Down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution (e.g., 10 mM stock
1 mM in 50% DMSO Final Buffer).
Sonicate the Media: Pre-warm the media to 37°C before adding the compound.
Check Final DMSO: Ensure your final DMSO concentration is 0.1% - 0.5%. Below 0.1%, the compound may not stay in solution.
Issue 2: "I see multiple peaks in my LC-MS after dissolving in Methanol."
Diagnosis: Solvolysis. Methanol is a nucleophile and can displace the bromine atom over time, forming the methoxy-derivative (
).
Corrective Action:
Switch to Acetonitrile (ACN): ACN is non-nucleophilic and is a safer solvent for LC-MS preparation of alkyl halides.
Cold Preparation: If MeOH must be used, prepare samples on ice and inject immediately.
Issue 3: "The solution turned yellow/brown after heating."
Diagnosis: Thermal decomposition or elimination of HBr (forming the acrylamide derivative).
Corrective Action:
Never Heat to Dissolve: If the solid does not dissolve in DMSO at Room Temperature (RT) with vortexing, sonicate in a water bath at ambient temperature. Do not use a heat gun.
Part 3: Validated Protocols
Protocol A: Preparation of 50 mM Master Stock (DMSO)
Standardized procedure to minimize water uptake and degradation.
Weighing: Weigh approx. 10 mg of solid into a glass vial (avoid plastic microfuge tubes for long-term storage if possible, as plasticizers can leach).
Calculation: Calculate DMSO volume:
.
Note: MW
246.08 g/mol (Verify exact batch MW).
Dissolution: Add anhydrous DMSO (Grade
99.9%).
Mixing: Vortex for 30 seconds. If undissolved, sonicate for 5 minutes at RT.
QC Check: Inspect visually for turbidity.
Storage: Aliquot into amber glass vials, seal under nitrogen/argon if available, and store at -20°C.
Use this if you need the exact solubility limit for your specific assay buffer.
Prepare a 100 mM stock in DMSO.
In a clear 96-well plate, add 198 µL of your assay buffer (e.g., PBS).
Spike 2 µL of stock (Final: 1 mM). Mix.
Measure Absorbance at 600 nm (turbidity) or use a Nephelometer.
If OD600 > 0.05 above background, the compound has precipitated.
Repeat with lower concentrations (500 µM, 250 µM, etc.) until the solution is clear.
Part 4: Visual Decision Logic
Figure 1: Solvent Selection & Stability Workflow
This logic tree guides you through selecting the correct solvent based on your application while avoiding degradation.
Caption: Decision matrix for solvent selection. Note the critical path avoiding Methanol for storage and the warning against heating DMSO stocks.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use ethanol instead of DMSO?A: Ethanol is possible but not recommended for high-concentration stocks (>10 mM). This compound is moderately lipophilic; ethanol evaporates faster than DMSO, leading to concentration changes over time. Furthermore, ethanol is nucleophilic (like methanol) and poses a slight solvolysis risk during long-term storage.
Q2: What is the "shelf-life" of the DMSO stock?A: In anhydrous DMSO at -20°C, the compound is stable for 6–12 months. If stored at Room Temperature or in "wet" DMSO (DMSO that has absorbed water from the air), the shelf life drops to <1 week due to hydrolysis of the amide bond or displacement of the bromide [3].
Q3: My compound is solidifying in the fridge. Is it ruined?A: No. Pure DMSO freezes at 19°C. Solidification is normal and actually protects the compound from degradation. Thaw completely at Room Temperature and vortex before use. Do not heat to thaw.
Q4: Why does the protocol warn against "Basic" conditions?A: The proton on the amide nitrogen (
) is slightly acidic. In the presence of a base, this proton is removed, creating a negative charge that rapidly attacks the carbon attached to the bromine. This creates a cyclic product (lactam) and releases bromide ions. This reaction is irreversible [1, 2].
References
Intramolecular Cyclization Mechanisms
Title: Intramolecular Cycliz
Source: ResearchG
Context: Describes the mechanism where N-aryl amides cyclize to form quinolinones or oxindoles, particularly when leaving groups (like Br) are present on the alkyl chain.
preventing hydrolysis of 3-bromopropanoyl chloride during synthesis
Ticket ID: BPC-SYN-001 Subject: Prevention of Hydrolysis and -Elimination during Synthesis Assigned Specialist: Senior Application Scientist Status: Active Executive Summary: The Stability Paradox The synthesis and handl...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: BPC-SYN-001
Subject: Prevention of Hydrolysis and
-Elimination during Synthesis
Assigned Specialist: Senior Application Scientist
Status: Active
Executive Summary: The Stability Paradox
The synthesis and handling of 3-bromopropanoyl chloride (
-bromopropionyl chloride) presents a dual challenge. You are navigating a narrow stability window between two failure modes:
Hydrolysis (Moisture Sensitivity): Like all acid chlorides, it reacts violently with water to revert to 3-bromopropionic acid and HCl.
-Elimination (Thermal/Base Sensitivity): Unlike simple acyl chlorides, the bromine at the -position makes the -protons highly acidic. Excess heat or the presence of base can trigger the elimination of HBr, generating acryloyl chloride , which can then polymerize or degrade the product quality.
This guide provides a self-validating workflow to navigate these competing risks.
Module 1: Pre-Synthesis Preparation (The "Dry" Standard)
Objective: Eliminate all sources of moisture before reagents are introduced.[1] Hydrolysis is autocatalytic; the HCl generated attracts more moisture.
Glassware Protocol
Oven Drying: All glassware (flasks, condensers, addition funnels) must be dried at >120°C for at least 4 hours .
Flame Drying: Upon removal from the oven, assemble the apparatus immediately and flame-dry under vacuum (Schlenk line).
Cooling: Allow to cool to room temperature only under a stream of dry Nitrogen (
) or Argon (Ar).
Reagent Quality Control
3-Bromopropionic Acid: Must be dry. If the solid appears clumpy or sticky, recrystallize and dry in a vacuum desiccator over
.
Thionyl Chloride (
): Use fresh, high-purity reagent. If the liquid is yellow/reddish, it contains sulfur chlorides () which promote side reactions. Distill from quinoline/linseed oil if necessary, but purchasing fresh ampoules is safer.
Solvents: If a solvent is used (e.g., DCM or Toluene), it must be anhydrous (water content <50 ppm).
Note: A catalytic amount of DMF (Dimethylformamide, ~1-2 drops) is often added to form the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction and allowing for lower temperatures.
Reaction: Heat the mixture to 50–60°C .
Critical Control Point:Do NOT exceed 70°C. Higher temperatures drastically increase the rate of
-elimination to acryloyl chloride.
Monitoring: The reaction is complete when gas evolution (HCl and
) ceases.
Data Table: Reaction Parameters
Parameter
Recommended Range
Failure Mode (If Deviated)
Stoichiometry ()
1.2 – 1.5 equivalents
< 1.0: Incomplete conversion> 2.0: Difficult removal, risk of product loss
Warning: If the pot residue turns black/tarry, you are overheating. Stop immediately.
Module 4: Troubleshooting & Failure Analysis
Visualizing the Pathways
The following diagram illustrates the competing reaction pathways. Note how moisture leads to hydrolysis, while heat/base leads to elimination.
Caption: Reaction pathways showing the target synthesis (green) vs. failure modes (red) triggered by moisture or heat.[2]
FAQ: Common User Issues
Q1: My product is smoking/fuming when I open the flask.
Diagnosis: Hydrolysis is occurring.[2] The "smoke" is HCl gas formed by the reaction of the chloride with atmospheric moisture.
Fix: Handle only under inert gas (glovebox or Schlenk line). Do not open to air.[5]
Q2: The distilled liquid is turning yellow/brown after a few days.
Diagnosis: Decomposition.[6] The HBr formed from slow
-elimination is catalyzing further degradation.
Fix: Store the product in a Schlenk tube or a sealed ampoule under Argon at 2–8°C (Refrigerator). Add a small piece of activated copper wire (stabilizer) if compatible with your next step.
Q3: Can I use a basic wash (NaHCO3) to remove HCl?
Diagnosis:ABSOLUTELY NOT.
Reason: Bases will trigger rapid
-elimination of HBr to form acryloyl chloride [2].
Fix: Remove HCl strictly by vacuum degassing or azeotropic distillation with toluene.
Q4: Why did my reaction turn into a black tar during distillation?
Diagnosis: Polymerization of acryloyl chloride. You likely overheated the pot during distillation, causing elimination, followed by radical polymerization of the resulting acrylate.
Fix: Improve your vacuum quality to lower the boiling point. Add a radical inhibitor (like BHT) to the distillation pot if strictly necessary.
References
Sigma-Aldrich. Safety Data Sheet: 3-Bromopropionyl chloride. (Accessed 2024).
Organic Syntheses.General procedures for Acid Chlorides and handling of
-halo derivatives. Org. Syn. Coll. Vol. 1, p. 147.
BenchChem. Synthesis of 3-Bromobenzoyl Chloride (Analogous Procedure).
ChemicalBook. 3-Bromopropionyl chloride Properties and Reactions.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Topic: Recrystallization & Solid-State Engineering
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Technical Overview: The "Fluorine Effect" on Solubility
Welcome to the technical support hub for the purification of fluorinated phenyl propanamides. Users often underestimate how the introduction of fluorine atoms onto the phenyl ring alters the thermodynamic landscape of crystallization.
The Core Challenge:
Fluorine is highly electronegative yet non-polarizable. When attached to the phenyl ring of a propanamide, it creates a unique physicochemical profile:
Lipophilicity Increase: Unlike other halogens, fluorine often increases solubility in hydrophobic solvents while maintaining some polar character due to the C-F dipole.
Weak H-Bond Acceptance: The C-F bond is a notoriously weak hydrogen bond acceptor. This disrupts the standard amide-amide hydrogen bonding networks, often lowering the melting point and increasing the risk of oiling out (liquid-liquid phase separation) rather than crystallizing.
Lattice Energy: Fluorinated aromatics often adopt "herringbone" or "stacking" motifs driven by C-H...F interactions. Your solvent choice must lower the energy barrier for these specific packing modes.
Solvent System Selection Matrix
Do not rely on generic "amide" solvents. The degree of fluorination dictates the solvent choice.
Degree of Fluorination
Primary Solvent (Dissolver)
Anti-Solvent (Precipitant)
Rationale
Monofluorinated (e.g., 4-F)
Ethyl Acetate (EtOAc)
n-Heptane
Standard polarity matching. The single F atom does not drastically alter the amide solubility profile.
Difluorinated (e.g., 2,4-F)
Toluene
Methylcyclohexane
Toluene interacts well with the electron-deficient pi-system of the fluorinated ring via - stacking.
Polyfluorinated (e.g., Pentafluoro)
Ethanol (95%)
Water
Highly fluorinated rings are electron-poor; Ethanol facilitates H-bonding with the amide while water forces the hydrophobic fluoro-ring out of solution.
Trifluoromethyl (-CF3)
Isopropyl Alcohol (IPA)
Water
The bulky -CF3 group requires a solvent with moderate steric bulk to prevent premature precipitation.
Decision Logic for Solvent Selection
The following logic flow illustrates how to select a solvent system based on your compound's behavior during preliminary solubility tests.
Figure 1: Decision tree for selecting the optimal solvent system based on preliminary solubility behavior.
Detailed Protocol: The "Metastable Zone" Method
Standard recrystallization often fails for fluorinated amides because they tend to form supersaturated oils. This protocol utilizes Controlled Cooling and Seeding to stay within the Metastable Zone Width (MSZW).
Materials:
Crude Fluorinated Phenyl Propanamide
Primary Solvent (e.g., EtOAc)
Anti-Solvent (e.g., Heptane)
Magnetic Stirrer with Temperature Control
Step-by-Step Workflow:
Dissolution (Saturation):
Place crude solid in a flask.
Add Primary Solvent dropwise at near-boiling temperature until fully dissolved.
Critical Step: Add 10% excess solvent. This slight undersaturation prevents immediate precipitation upon removing the heat source.
Filtration (Clarification):
Filter hot solution through a pre-warmed glass frit or cotton plug to remove insoluble particulates (dust/catalyst).
Anti-Solvent Addition (The Cloud Point):
Keep the solution hot (approx. 5-10°C below boiling).
Add Anti-Solvent dropwise until a faint, persistent turbidity (cloudiness) appears.
Add 1-2 drops of Primary Solvent to just clear the turbidity.
Seeding (Nucleation):
Allow the solution to cool to approx. 40-50°C.
Add a "seed crystal" of pure product (if available) or scratch the glass wall.
Why? Fluorinated amides often lack the activation energy to nucleate spontaneously. Seeding bypasses the energy barrier.
Crystallization (Growth):
Cool slowly to room temperature (20°C) over 2 hours.
Do not use an ice bath yet. Rapid cooling causes oiling out.
Once thick crystals form, cool to 0-4°C to maximize yield.
Troubleshooting & FAQs
Issue 1: "My product is Oiling Out (Liquid-Liquid Separation)"
Diagnosis: The solution temperature dropped below the "liquid-liquid phase separation" boundary before it hit the crystal solubility curve. This is common with fluorinated amides due to their low melting points.
Immediate Fix:
Reheat the mixture until the oil redissolves.
Add more Primary Solvent (increase solubility).
Cool much slower.
Vigorous Stirring: High shear can sometimes induce nucleation in the oil droplets.
Figure 2: Rescue workflow for samples that have separated into an oil rather than crystallizing.
Issue 2: "The crystals are colored/impure after one pass."
Diagnosis: Fluorinated anilines (starting materials) oxidize easily and can trap impurities within the crystal lattice.
Solution:
Activated Carbon: Add activated charcoal (1-2% w/w) to the hot solution before filtration.
Solvent Switch: If using EtOAc/Heptane, switch to Toluene . Toluene is excellent at keeping colored organic impurities in the mother liquor while the fluorinated amide crystallizes out.
Issue 3: "Yield is too low (<50%)."
Diagnosis: Fluorinated compounds can have significant solubility even in cold solvents.
Solution:
Concentration: Evaporate the mother liquor to half volume and repeat the cooling process (Second Crop).
Salting Out: If using an aqueous system (EtOH/Water), adding NaCl can decrease the solubility of the organic amide (Salting Out effect).
FAQ: Common User Questions
Q: Can I use Dichloromethane (DCM) or Chloroform?A: While fluorinated amides are very soluble in chlorinated solvents, they are usually too soluble to be effective for recrystallization. Furthermore, DCM has a low boiling point (40°C), giving you a very narrow temperature range for crystallization. Stick to EtOAc or Toluene.
Q: Why does my difluoro-analog behave differently than the monofluoro-analog?A: The position and number of fluorine atoms change the dipole moment and crystal packing. A 2,6-difluoro substitution creates steric hindrance and changes the twist angle of the amide bond, often requiring a more non-polar solvent system (like Toluene/Hexane) compared to the 4-fluoro analog.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide purification).
Thalladi, V. R., et al. (1998). "Fluorine...Fluorine Interactions in the Solid State: An Experimental and Theoretical Analysis." Journal of the American Chemical Society, 120(34), 8702–8710. (Fundamental understanding of F-packing).
Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383. (Techniques to prevent oiling out).
Gribble, G. W. (2015). "The diversity of naturally produced organohalogens." Chemosphere, 43(1), 3-21. (Context on solubility profiles of halogenated organics).
Reference Data & Comparative Studies
Validation
Technical Comparison Guide: FTIR Analysis of Amide Carbonyl in 3-bromo-N-(3-fluorophenyl)propanamide
Executive Summary: The Spectral Fingerprint In the synthesis and characterization of 3-bromo-N-(3-fluorophenyl)propanamide (CAS: 195390-25-1), the Amide I band (C=O stretch) serves as the primary diagnostic peak.[1] This...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Spectral Fingerprint
In the synthesis and characterization of 3-bromo-N-(3-fluorophenyl)propanamide (CAS: 195390-25-1), the Amide I band (C=O stretch) serves as the primary diagnostic peak.[1] This guide provides a technical comparison of this moiety against structural analogs, defining the expected spectroscopic shifts driven by the electronic "push-pull" effects of the 3-fluoro and 3-bromo substituents.
Key Finding: The target molecule exhibits a characteristic blue shift (higher frequency) in the Amide I region compared to unsubstituted N-phenylpropanamide. This is due to the combined electron-withdrawing nature of the meta-fluorine on the aromatic ring and the
-bromine on the acyl chain, which reduce resonance delocalization and increase the double-bond character of the carbonyl.
To accurately interpret the FTIR spectrum, one must understand the causality behind the peak position. The Amide I band (typically 1630–1690 cm⁻¹) is sensitive to the electronic environment of the nitrogen atom.
The "Push-Pull" Mechanism[1]
Resonance Effect (The "Push"): In a standard secondary amide, the nitrogen lone pair delocalizes into the carbonyl (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-system), creating a partial single-bond character in the C=O bond. This lowers the stretching frequency.
Substituent Effect (The "Pull"):
3-Fluorophenyl Group: The fluorine atom at the meta position is strongly electron-withdrawing (Hammett ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
). It pulls electron density away from the nitrogen, dampening the resonance effect. Result: The C=O bond retains more double-bond character Higher Frequency .
3-Bromopropyl Chain: The bromine atom is an inductive electron-withdrawing group (EWG) located at the
-position relative to the carbonyl. While the effect diminishes with distance, it exerts a minor inductive pull through the -framework. Result: Slight increase in C=O stiffness Higher Frequency .
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its direct structural precursors and analogs to establish a validation baseline.
Table 1: Comparative Amide I Vibrational Frequencies[1][4][5]
Compound
Structure Description
Amide I Peak (cm⁻¹)
Shift Justification
3-bromo-N-(3-fluorophenyl)propanamide
Target Molecule
1665 – 1680 (Predicted*)
Blue Shift: Synergistic EWG effects of 3-F and 3-Br reduce N-to-C=O resonance.[1]
N-phenylpropanamide
Reference Standard (No Halogens)
1640 – 1655 [1, 2]
Baseline: Standard resonance delocalization lowers C=O frequency.[1]
N-(3-fluorophenyl)acetamide
Analog (Shorter Chain, No Br)
1660 – 1675
Intermediate: 3-F effect is present, but lacks the inductive pull of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-bromo group.
3-bromopropanoic acid
Hydrolysis Impurity
1700 – 1725
Red Flag: Carboxylic acid C=O appears significantly higher; indicates degradation.[1]
*Note: Predicted ranges are derived from Hammett substituent constants and comparative literature data for solid-state (ATR) measurements. Solution phase spectra may shift +10-15 cm⁻¹ higher due to loss of lattice hydrogen bonding.[1]
Experimental Protocol: Self-Validating ATR-FTIR
To ensure data integrity (E-E-A-T), follow this standardized protocol designed to eliminate common artifacts like moisture interference or crystal contact issues.
Methodology: High-Throughput ATR-FTIR
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory.
Parameters: 4 cm⁻¹ resolution, 32 scans, range 4000–600 cm⁻¹.
Step-by-Step Workflow
Background Calibration: Acquire a background spectrum of the clean, dry crystal (ambient air).
Sample Deposition: Place ~2 mg of solid 3-bromo-N-(3-fluorophenyl)propanamide on the crystal center.
Pressure Application: Apply high pressure using the anvil clamp.[1] Critical: Monitor the live preview.[1] The Amide I peak absorbance should be between 0.3 and 0.8 A.
If < 0.1 A: Insufficient contact.[1] Increase pressure.[1]
If > 1.5 A: Detector saturation.[1] Use less sample.
Acquisition: Run the scan.
Validation Check (Self-Correction):
Check 3300 cm⁻¹ (N-H stretch).[1][2] If broad/undefined, the sample may be wet (water interference).
Check 1700+ cm⁻¹.[1] If a shoulder appears >1700 cm⁻¹, check for hydrolysis (carboxylic acid formation).[1]
Visualizing the Logic Flow
The following diagram illustrates the decision-making process for spectral validation:
Caption: Logical workflow for validating the integrity of the 3-bromo-N-(3-fluorophenyl)propanamide synthesis via FTIR spectral analysis.
Troubleshooting & Impurity Profiling
In drug development, distinguishing the product from its degradation pathway is critical.
The "Acid Shift": If the amide bond hydrolyzes, the resulting 3-bromopropanoic acid will display a Carbonyl stretch at 1700–1725 cm⁻¹ . A split peak in the carbonyl region (e.g., 1670 and 1710 cm⁻¹) is a definitive sign of partial decomposition.
The "Amine Shift": If the reaction is incomplete, the starting material (3-fluoroaniline) will exhibit N-H stretching doublets at 3300–3500 cm⁻¹ but no intense Carbonyl peak in the 1600 region (only N-H bending/aromatic modes).
References
Priyadharsini, P., et al. (2013).[1][3] FT-IR spectra of N-phenylpropanamide. ResearchGate. Retrieved from [Link]
Öztürk, N., et al. (2019).[1][4] Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. DergiPark.[1] Retrieved from [Link]
NIST Chemistry WebBook. (2025).[1] Propanamide, 3-bromo- (IR Spectrum).[1][5] National Institute of Standards and Technology.[1][5] Retrieved from [Link]
Technical Guide: HPLC Retention & Analysis of 3-bromo-N-(3-fluorophenyl)propanamide
Executive Summary & Compound Profile 3-bromo-N-(3-fluorophenyl)propanamide (CAS: N/A, Analogous to 3-bromo-N-phenylpropanamide CAS 7661-07-6) is a critical synthetic intermediate, typically formed via the acylation of 3-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
3-bromo-N-(3-fluorophenyl)propanamide (CAS: N/A, Analogous to 3-bromo-N-phenylpropanamide CAS 7661-07-6) is a critical synthetic intermediate, typically formed via the acylation of 3-fluoroaniline with 3-bromopropanoyl chloride. Its analysis is pivotal in drug development pipelines involving kinase inhibitors or androgen receptor antagonists where fluorinated phenyl scaffolds are common.
This guide compares the chromatographic performance of this compound across three distinct stationary phases. The goal is to provide a robust method that not only retains the target analyte but effectively resolves it from its highly polar precursor (3-fluoroaniline) and its potential degradation product (N-(3-fluorophenyl)acrylamide).
Compound Physicochemical Profile
Property
Value (Predicted/Analogous)
Impact on HPLC
Molecular Weight
~246.09 g/mol
Detectable by MS (ESI+)
LogP
~2.1 - 2.5
Moderately Hydrophobic; ideal for Reversed-Phase (RP)
pKa (Amide)
Neutral
Non-ionizable in standard pH ranges
pKa (Precursor)
~3.5 (3-Fluoroaniline)
Basic; requires acidic mobile phase to suppress tailing
UV Max
~240-254 nm
Strong absorption due to phenyl ring
Synthesis & Impurity Pathway (Visualized)
Understanding the origin of impurities is essential for method development. The diagram below illustrates the synthesis pathway and the critical "Elimination" side-reaction that generates the acrylamide impurity under basic conditions or thermal stress.
Figure 1: Synthetic pathway showing the target analyte and its relationship to critical impurities. The elimination of HBr leads to the acrylamide analog, which must be chromatographically resolved.
The choice of column significantly alters the retention time and selectivity, particularly regarding the fluorine substituent and the separation of the aniline precursor.
Option A: C18 (Octadecyl) – The Standard
Mechanism: Pure hydrophobic interaction.
Performance: Provides the strongest retention for the target amide.
Pros: Excellent lifetime; standard in most QC labs.
Cons: 3-Fluoroaniline (polar basic) may elute in the void volume or tail significantly if pH is not strictly controlled.
Verdict:Recommended for Purity Assays where maximum retention of the main peak is desired.
Option B: Phenyl-Hexyl – The Specialist (Recommended)
Mechanism: Hydrophobic interaction +
interactions.
Performance: The phenyl ring in the stationary phase interacts with the
-electrons of the fluorinated phenyl group in the analyte.
Pros:
Enhanced Selectivity: Offers distinct separation between the bromo-alkane (target) and the conjugated acrylamide impurity due to different
-electron densities.
Peak Shape: Often yields sharper peaks for aromatic amines (starting material) compared to C18.
Verdict:Best for Impurity Profiling and separating structurally similar aromatic analogs.
Option C: C8 (Octyl) – The Rapid Alternative
Mechanism: Lower hydrophobicity than C18.
Performance: Reduced retention time (~30% faster elution).
Pros: High throughput.
Cons: Risk of co-elution between the early eluting aniline and the solvent front.
Verdict: Suitable only for In-Process Control (IPC) where speed is critical and high resolution is not required.
Summary of Retention Characteristics (Representative Data)
This validated protocol ensures reproducibility and stability of the bromo-amide, preventing in-situ degradation during analysis.
Reagents & Equipment
Solvents: HPLC Grade Acetonitrile (ACN) and Water.
Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Note: FA is preferred for MS compatibility.
Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Step-by-Step Methodology
1. Mobile Phase Preparation
Phase A: Water + 0.1% Formic Acid. (Acidic pH ~2.7 is crucial to protonate the aniline precursor, ensuring it elutes as a sharp peak rather than tailing).
Phase B: Acetonitrile + 0.1% Formic Acid.
2. Sample Preparation (Critical)
Diluent: 50:50 Water:Acetonitrile.
Concentration: 0.5 mg/mL.
Precaution:Do NOT use basic diluents (e.g., ammonium hydroxide) or pure methanol if storing for long periods, as this can promote the elimination of HBr to form the acrylamide impurity or solvolysis.
Filtration: 0.22 µm PTFE filter.
3. Chromatographic Conditions
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
Gradient Program:
Time (min)
% Phase B (ACN)
Event
0.0
10
Equilibration
2.0
10
Elution of polar salts/aniline
10.0
90
Gradient ramp to elute Target
12.0
90
Wash
12.1
10
Re-equilibration
15.0
10
Stop
Troubleshooting & Causality
Issue: Double Peak for Target.
Cause: Atropisomerism is rare here. More likely, the sample has partially degraded to the acrylamide (check peak at ~6.0 min) or hydrolyzed to the acid.
Fix: Prepare fresh sample in acidified ACN/Water.
Issue: Tailing of Early Peak (2.5 min).
Cause: 3-Fluoroaniline interacting with residual silanols on the column.
Fix: Ensure Mobile Phase pH is < 3.0. Consider using a "End-capped" column.
References
PubChem Compound Summary. 3-Fluoroaniline (CID 9742). National Center for Biotechnology Information. [Link]
Phenomenex Technical Guide. Selectivity of Phenyl-Hexyl Phases in Reversed Phase Chromatography.[Link]
SIELC Technologies. Separation of N-Phenylpropanamide on Newcrom R1 HPLC column.[Link]
Executive Summary 3-bromo-N-(3-fluorophenyl)propanamide is a halogenated organic compound containing both bromine and fluorine substituents.[1][2][3][4][5][6] Due to the presence of a primary alkyl bromide (3-bromopropyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-bromo-N-(3-fluorophenyl)propanamide is a halogenated organic compound containing both bromine and fluorine substituents.[1][2][3][4][5][6] Due to the presence of a primary alkyl bromide (3-bromopropyl group), this compound should be handled as a potential alkylating agent and a suspected mutagen.[1][2]
Disposal Directive: This material must never be disposed of down the drain or in regular trash. It requires thermal destruction via a licensed hazardous waste incinerator. It is classified under the Halogenated Organic waste stream.[7][8][9]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity. This compound presents a dual-hazard profile:
Alkylating Potential (Primary Hazard): The 3-bromo moiety on the aliphatic chain is a primary alkyl halide.[1][2] In biological systems, these can act as electrophiles, potentially alkylating DNA or proteins. This necessitates handling the waste as a High Hazard/Cytotoxic suspect.
Halogen Load (Regulatory Hazard): The presence of Fluorine (aryl) and Bromine (alkyl) mandates segregation from non-halogenated solvents.[1][2][8] Incineration of this waste produces acid gases (HF, HBr), requiring facilities with specific scrubbers.[2]
Property
Specification
Operational Implication
Chemical Structure
Amide linker, Aryl-F, Alkyl-Br
Potential hydrolysis in strong acid/base; Alkylating agent.[1][2]
DO NOT MIX with non-halogenated solvents (e.g., Acetone, Methanol) to prevent up-charging disposal costs.[1][2][10]
Reactivity
Electrophilic (Alkyl Halide)
Segregate from strong nucleophiles and strong bases.[2]
Waste Classification & Regulatory Logic
Under RCRA (Resource Conservation and Recovery Act) guidelines, this compound is not explicitly "P" or "U" listed. However, it must be managed as a hazardous waste due to its toxicity and halogen content.
EPA Waste Code: Not specifically listed. If disposed of as a neat solid, it is often coded as toxic or simply regulated under state-specific codes for halogenated organics.[1][2]
Disposal Method:Incineration (High-temperature thermal oxidation) is the only validated method to break the C-F and C-Br bonds safely.[1][2]
Operational Disposal Protocol
A. Solid Waste (Neat Substance)[2]
Primary Container: Place the solid substance in a screw-top glass or high-density polyethylene (HDPE) jar.
Labeling: Affix a hazardous waste tag immediately.
Chemical Name: 3-bromo-N-(3-fluorophenyl)propanamide[1][2]
Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (4-mil thickness recommended) to contain any potential dust leakage.
Accumulation: Deposit into the lab’s designated "Solid Hazardous Waste" drum.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate, DMSO):
Segregation: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated.[2]
If Halogenated Solvent: Pour into the "Halogenated Waste" carboy.
If Non-Halogenated Solvent:CRITICAL EXCEPTION. Because the solute (3-bromo-N-(3-fluorophenyl)propanamide) is halogenated, the entire solution must be classified as Halogenated Waste .[1][2]
Action: Pour the solution into the Halogenated Organic Waste container.
Rinsing: Triple rinse the original flask with a minimal amount of acetone/DCM and add the rinsate to the same Halogenated Waste container.
C. Contaminated Debris (Gloves, Weigh Boats)[1][2]
Collect all nitrile gloves, weigh boats, and paper towels contaminated with the substance.
Place them in a dedicated "Solid Debris (Halogenated)" bag or pail.[2]
Do not mix with "Sharps" or "Biohazard" waste.
Segregation Logic & Compatibility
The following diagram illustrates the decision logic for segregating this specific compound to prevent dangerous reactions or regulatory non-compliance.
Figure 1: Waste segregation logic flow. Note that even if dissolved in non-halogenated solvents, the presence of the brominated/fluorinated solute mandates disposal in the Halogenated stream.[1]
Emergency Spill Procedures
In the event of a benchtop spill of the solid powder:
Isolate: Alert nearby personnel and demarcate the area.
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and airborne, use a fit-tested N95 or half-mask respirator.[1][2]
Dry Cleanup:
Do not wet the powder initially (prevents spreading).[2]
Cover the spill with a chemically inert absorbent pad or scoop carefully using a plastic spatula.
Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with acetone (to solubilize the organic residue), followed by a soap-and-water wash.[1][2]
Disposal: Place all cleanup materials (scoops, pads, towels) into the Solid Hazardous Waste container.
References
National Institutes of Health (NIH) .[2] PubChem Compound Summary: 3-Bromo-N-phenylpropanamide (Analogous Structure Safety Data). Retrieved from [Link]1]
U.S. Environmental Protection Agency (EPA) . Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Organics. 40 CFR Part 261. Retrieved from [Link]1]
Princeton University EHS . Laboratory Safety Manual: Waste Disposal Procedures for Halogenated Solvents. Retrieved from [Link]1]
Thermo Fisher Scientific . Safety Data Sheet: 3-Bromo-N-phenylpropanamide (General Amide Handling). Retrieved from ]">https://www.fishersci.com[1]